
Nitrendipine
Übersicht
Beschreibung
Nitrendipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It was patented in 1971 and approved for medical use in 1985 . This compound is known for its ability to decrease blood pressure and reduce the cardiotoxicity of cocaine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Nitrendipin beinhaltet die Reaktion eines 3-Nitrobenzal-Ethyl-Acetoacetat-Zwischenprodukts mit 3-Amino-Methylcrotonat in einem molaren Verhältnis von 1:1-1,1 bei 70-75 °C . Konzentrierte Salzsäure wird dann dem Reaktionssystem zugegeben und die Reaktion verläuft bei der gleichen Temperatur weiter. Nach dem Abkühlen auf 15-20 °C werden Fest-Flüssig-Trennung und Umkristallisation durchgeführt, um Nitrendipin zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird hochreines Nitrendipin unter Verwendung von Ethylacetoacetat, 98%iger konzentrierter Schwefelsäure und m-Nitrobenzaldehyd als Rohstoffen hergestellt. Das Rohprodukt wird durch Waschen, Zentrifugieren und Trocknen gereinigt . Das Endprodukt hat eine Reinheit von über 99,80%, wobei die Verunreinigungen B und C jeweils unter 0,1% liegen .
Analyse Chemischer Reaktionen
Hydrolytic Degradation
Nitrendipine undergoes hydrolytic degradation, particularly under alkaline conditions. Research indicates that at pH 12 and elevated temperatures (80 °C), this compound exhibits significant degradation rates. The degradation follows first-order kinetics, with decay constants determined to be
at pH 12 .
Table 1: Hydrolytic Degradation Rates of this compound
pH | Temperature (°C) | Decay Constant (h⁻¹) |
---|---|---|
12 | 80 | |
10 | 80 | Not Specified |
8 | 80 | Not Specified |
Interaction with Singlet Oxygen
This compound shows reactivity with singlet oxygen (
), acting as a scavenger under specific conditions. The total rate constant for the reaction varies with solvent polarity, indicating that this compound can quench singlet oxygen through both physical and chemical pathways .
Table 2: Rate Constants for this compound Interaction with Singlet Oxygen
Solvent | Total Rate Constant (M⁻¹ s⁻¹) |
---|---|
Dioxane |
text|
| Propylene Carbonate |
|
Electrochemical Behavior
Electrochemical studies have demonstrated that this compound can be oxidized, leading to the formation of various reaction products, including pyridine derivatives. The anodic peak observed in differential pulse voltammetry corresponds to the oxidation of the dihydropyridine ring .
Table 3: Electrochemical Parameters of this compound
Parameter | Value |
---|---|
Anodic Peak Potential | |
Kinetic Studies
Kinetic studies on the hydrolytic degradation of this compound reveal that the degradation rate increases significantly at higher pH levels and temperatures. The activation energy for hydrolysis has been calculated as
, indicating a moderate energy barrier for the reaction .
Influence of Temperature on Degradation
The rate of hydrolytic degradation also shows a temperature dependence, with higher temperatures accelerating the process.
Table 4: Activation Energies for Hydrolytic Degradation
Drug | Activation Energy (kcal mol⁻¹) |
---|---|
This compound |
text|
| Nisoldipine |
|
Wissenschaftliche Forschungsanwendungen
Nitrendipin wird aufgrund seiner pharmakologischen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird verwendet in:
Chemie: Untersuchung der Photodegradation und Stabilität von pharmazeutischen Verbindungen.
Biologie: Untersuchung der Auswirkungen von Calciumkanalblockern auf zelluläre Prozesse.
Medizin: Entwicklung von Behandlungen für Bluthochdruck und Angina pectoris.
Industrie: Herstellung von hochreinem Nitrendipin für pharmazeutische Anwendungen.
5. Wirkmechanismus
Nitrendipin übt seine Wirkung aus, indem es den Einstrom von extrazellulärem Calcium über die Myokard- und glatten Muskelzellmembranen hemmt. Dies wird erreicht, indem der Calciumkanal deformiert, die Ionensteuerungsmechanismen inhibiert und die Freisetzung von Calcium aus dem sarkoplasmatischen Retikulum beeinträchtigt wird . Die Abnahme des intrazellulären Calciums hemmt die Kontraktionsvorgänge der glatten Muskelzellen des Myokards, was zu einer Erweiterung der Koronar- und systemischen Arterien, einer erhöhten Sauerstoffversorgung des Myokardgewebes, einem verminderten Gesamtperipherwiderstand, einem verringerten systemischen Blutdruck und einer verringerten Nachlast führt .
Wirkmechanismus
Nitrendipine exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Vergleich Mit ähnlichen Verbindungen
Nitrendipin ähnelt anderen Dihydropyridin-Calciumkanalblockern wie Nifedipin, Amlodipin und Felodipin . Es unterscheidet sich in seinen pharmakokinetischen Eigenschaften und spezifischen Anwendungen:
Amlodipin: Bekannt für seine lange Halbwertszeit und die Einmaldosis pro Tag.
Felodipin: Ähnlich wie Nitrendipin, aber mit anderen pharmakokinetischen Eigenschaften.
Zu den einzigartigen Eigenschaften von Nitrendipin gehört die Fähigkeit, die Kardiotoxizität von Kokain zu reduzieren und die spezifische Bindungsaffinität zu L-Typ-Calciumkanälen in glatten Muskelzellen .
Biologische Aktivität
Nitrendipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension and angina. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are crucial for understanding its therapeutic potential and safety profile.
This compound exerts its antihypertensive effects by inhibiting the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through several mechanisms:
- Deformation of Calcium Channels : this compound alters the conformation of voltage-gated calcium channels, reducing calcium ion entry.
- Inhibition of Ion-Control Gating : It interferes with the gating mechanisms that control calcium ion flow.
- Calcium Release Interference : The drug also affects the release of calcium from the sarcoplasmic reticulum, leading to decreased intracellular calcium levels.
As a result, this compound causes relaxation of vascular smooth muscles, leading to vasodilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissues, and a reduction in systemic blood pressure and afterload .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and dosing requirements. Key findings include:
- Bioavailability : The oral bioavailability of this compound is approximately 21.2%, indicating significant first-pass metabolism .
- Clearance : Systemic clearance in patients with renal impairment is comparable to that in healthy individuals, suggesting no need for dose adjustment in such populations .
- Dose-Response Relationship : Studies have shown a direct correlation between serum this compound concentrations and blood pressure reduction, emphasizing the importance of individualized dosing for effective management .
Clinical Efficacy
This compound has been evaluated in various clinical studies, demonstrating its effectiveness in lowering blood pressure and improving cardiovascular outcomes. A notable study compared this compound with other antihypertensive agents:
Drug Class | Change in Systolic Blood Pressure (mmHg) |
---|---|
This compound | 17.5% reduction |
ACE Inhibitors | 3.85% reduction |
Beta Blockers | 0.37% reduction |
Diuretics | 6.11% reduction |
This data illustrates that this compound provides a significant reduction in systolic blood pressure compared to other classes of antihypertensive medications .
Case Studies
- Study on Patients with Renal Impairment : A study involving patients with moderate to severe hypertension showed that this compound effectively reduced mean arterial blood pressure by 23.6% during intravenous administration and 17.5% after oral administration. The findings indicated that even in patients with renal impairment, this compound maintained its efficacy without requiring dose adjustments .
- Comparative Efficacy Study : In a cohort study involving diabetic and nondiabetic patients, this compound was part of a combination therapy that resulted in significant blood pressure control across both patient groups. The highest efficacy was observed when combined with diuretics or ACE inhibitors .
Safety Profile
This compound is generally well-tolerated; however, it can cause side effects typical of calcium channel blockers, including:
- Peripheral edema
- Dizziness
- Flushing
- Headaches
Long-term safety assessments have indicated that this compound does not adversely affect renal function or cause significant electrolyte imbalances .
Eigenschaften
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023373 | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.42e-02 g/L | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
39562-70-4 | |
Record name | Nitrendipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrendipine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nitrendipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrendipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITRENDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-160 °C, 156 - 160 °C | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.